3,4-Dihydroxybisabola-1,10-diene

Antibiotic Resistance Computational Drug Discovery Molecular Docking

3,4-Dihydroxybisabola-1,10-diene (CAS: 129673-87-6, C15H26O2) is a naturally occurring bisabolane-type sesquiterpenoid. It was first identified as a new compound from the rhizomes of Curcuma xanthorrhiza Roxb.

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
Cat. No. B1254959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxybisabola-1,10-diene
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C1CC(C(C=C1)(C)O)O
InChIInChI=1S/C15H26O2/c1-11(2)6-5-7-12(3)13-8-9-15(4,17)14(16)10-13/h6,8-9,12-14,16-17H,5,7,10H2,1-4H3/t12-,13+,14-,15-/m0/s1
InChIKeyYRFJMOGROZTYPC-XGUBFFRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroxybisabola-1,10-diene (CAS 129673-87-6): A Bisabolane Sesquiterpenoid from Curcuma Species


3,4-Dihydroxybisabola-1,10-diene (CAS: 129673-87-6, C15H26O2) is a naturally occurring bisabolane-type sesquiterpenoid [1]. It was first identified as a new compound from the rhizomes of Curcuma xanthorrhiza Roxb. [2]. Structurally, it is characterized by a monocyclic bisabolane skeleton with two hydroxyl groups at the C-3 and C-4 positions [3]. It is a lipophilic oil, typically supplied with >98% purity for research purposes [1].

Why 3,4-Dihydroxybisabola-1,10-diene Cannot Be Interchanged with Other Bisabolane Sesquiterpenoids


Bisabolane sesquiterpenoids are a diverse class of natural products with varying oxidation patterns, stereochemistry, and biological activities [1]. Simple substitution with a generic bisabolane analog is not feasible because even minor structural modifications, such as the position of hydroxyl groups, can drastically alter target binding and activity [2]. For instance, 6,13-dihydroxybisabola-2,10-diene and 7,13-dihydroxybisabola-2,10-diene from Santalum austrocaledonicum share the same molecular formula but differ in their dihydroxylation pattern, leading to distinct NMR signatures and potentially divergent bioactivity profiles [3]. The specific 3,4-dihydroxylation of this compound is critical for its demonstrated interaction with the PBP2X active site, a feature not shared by all bisabolanes [2]. Therefore, for applications requiring precise molecular interaction or specific bioactivity, this compound must be selected over non-identical bisabolane analogs.

Quantitative Differentiation Evidence for 3,4-Dihydroxybisabola-1,10-diene in Research and Industrial Applications


Superior In Silico Antibacterial Potential Against Antibiotic-Resistant Strains Compared to Other Curcuma Bioactives

In a 2025 computational study, 3,4-dihydroxybisabola-1,10-diene was identified as a superior antibacterial candidate against antibiotic-resistant bacteria compared to other bioactive molecules from Curcuma xanthorrhiza, including curcumin and other sesquiterpenoids [1]. It met all drug-likeness, toxicity, and membrane permeability screening criteria [1].

Antibiotic Resistance Computational Drug Discovery Molecular Docking

Confirmed SIRT1 Expression Modulation, a Novel Anti-AD Target, at Defined Concentration

In a 2015 study, 3,4-dihydroxybisabola-1,10-diene (compound 10) was shown to upregulate SIRT1 protein expression in HEK293 cells at a concentration of 20 μM, a novel mechanism for potential Alzheimer's disease intervention that is distinct from acetylcholinesterase (AChE) inhibition [1]. This activity was compared to other sesquiterpenes from the same plant, with germacrone and 13-hydroxygermacrone showing 1.73x and 1.71x upregulation, respectively, while this compound contributed to a general upregulation profile across 10 tested compounds [1].

Alzheimer's Disease SIRT1 Activator Natural Product

Exact Mass and Defined Stereochemistry for Precise Analytical Identification

The compound is characterized by a monoisotopic exact mass of 238.19328 g/mol and a fully defined stereochemistry of (1S,2S,5R)-2-methyl-5-((S)-6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol [1]. This level of definition is not available for all bisabolane analogs from commercial sources and is critical for accurate identification in complex matrices using high-resolution mass spectrometry [1].

Analytical Chemistry Quality Control Metabolomics

Recommended Application Scenarios for 3,4-Dihydroxybisabola-1,10-diene Based on Differentiated Evidence


Computational and Experimental Validation of Novel Antibacterial Agents Against Resistant Strains

3,4-Dihydroxybisabola-1,10-diene serves as a high-priority candidate for in vitro and in vivo validation of antibacterial activity, specifically targeting penicillin-binding protein 2X (PBP2X) in antibiotic-resistant bacteria [1]. Its superior in silico profile makes it suitable for structure-activity relationship (SAR) studies aimed at optimizing this chemical scaffold for improved potency and pharmacokinetics.

Mechanistic Studies of SIRT1 Modulation in Alzheimer's Disease Models

This compound is directly applicable to research investigating non-cholinergic pathways in Alzheimer's disease, particularly those involving SIRT1 regulation [2]. Its ability to upregulate SIRT1 expression at 20 μM in cellular models positions it as a useful tool compound for probing downstream effects on tau phosphorylation, amyloid-beta metabolism, and neuroinflammation, differentiating it from AChE inhibitors.

Precision Analytical Standard for Bisabolane Sesquiterpenoid Identification

Due to its well-characterized structure and available spectroscopic data (1H-NMR, MS), 3,4-Dihydroxybisabola-1,10-diene can be employed as a reference standard in metabolomics, phytochemical profiling, and quality control of Curcuma-based herbal products [3]. Its defined stereochemistry and exact mass allow for unambiguous identification in complex plant extracts, ensuring batch-to-batch consistency and detecting adulteration.

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